tert-Butyl (2-amino-5-(trifluoromethyl)phenyl)carbamate

Description

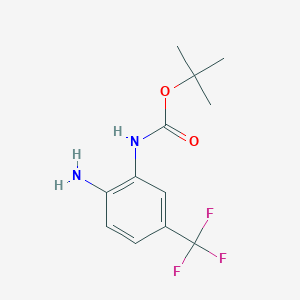

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[2-amino-5-(trifluoromethyl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2O2/c1-11(2,3)19-10(18)17-9-6-7(12(13,14)15)4-5-8(9)16/h4-6H,16H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLIQJMVMNGQZQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-amino-5-(trifluoromethyl)phenyl)carbamate typically involves multi-step reactions. One common method includes the reaction of tert-butyl carbamate with an appropriate aryl halide under palladium-catalyzed cross-coupling conditions. For instance, the reaction can be carried out using palladium catalysts such as Pd(dba)2 and bases like Cs2CO3 in solvents like 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The specific methods can vary based on manufacturer and patent restrictions .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-amino-5-(trifluoromethyl)phenyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

tert-Butyl (2-amino-5-(trifluoromethyl)phenyl)carbamate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl (2-amino-5-(trifluoromethyl)phenyl)carbamate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate

- CAS No.: 1909319-84-1

- Molecular Formula : C₁₃H₁₉N₂O₂

- Molecular Weight : 236.31 g/mol

- Key Differences :

- A methyl group at position 5 instead of -CF₃.

- A methylene bridge (-CH₂-) links the carbamate to the phenyl ring.

- Lower molecular weight and altered solubility due to reduced fluorination.

- Applications : Versatile in pharmaceuticals and agrochemicals due to its simpler structure .

tert-Butyl (2-chloro-5-(trifluoromethyl)phenyl)carbamate

- CAS No.: 1820707-62-7

- Molecular Formula : C₁₃H₁₄ClF₃N₂O₂

- Molecular Weight : 296.67 g/mol

- Key Differences: Chlorine replaces the amino group at position 2. The chloro substituent enables nucleophilic aromatic substitution, contrasting with the amino group’s reactivity.

- Applications : Intermediate in synthesizing halogenated bioactive molecules .

tert-Butyl (2-(chloromethyl)-5-(trifluoromethyl)phenyl)carbamate

- CAS No.: 1647124-77-3

- Molecular Formula : C₁₃H₁₅ClF₃N₂O₂

- Molecular Weight : 298.72 g/mol

- Key Differences: A chloromethyl (-CH₂Cl) group at position 2 instead of -NH₂.

Aromatic Ring Modifications

tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-3-yl)carbamate

- CAS No.: 1820707-62-7

- Molecular Formula : C₁₂H₁₃ClF₃N₃O₂

- Molecular Weight : 296.67 g/mol

- Key Differences :

- Pyridine ring replaces phenyl, altering electronic properties (e.g., increased polarity).

- Chlorine at position 2 and -CF₃ at position 3.

- Applications : Pyridine derivatives often exhibit enhanced metabolic stability in drug candidates .

Functional Group Additions

tert-Butyl (2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

- CAS No.: 1404561-06-3

- Molecular Formula : C₁₈H₂₆BN₂O₆

- Molecular Weight : 377.23 g/mol

- Key Differences: Nitro (-NO₂) group at position 2 and a boronate ester at position 4. The nitro group is strongly electron-withdrawing, while the boronate enables Suzuki-Miyaura cross-coupling.

- Applications : Intermediate in synthesizing boron-containing therapeutics .

Comparative Data Table

Key Research Findings

- Electron-Withdrawing Effects: The -CF₃ group in the target compound enhances stability and lipophilicity compared to non-fluorinated analogs like the methyl-substituted derivative .

- Reactivity: Amino-substituted derivatives (e.g., the target) are more nucleophilic than chloro- or nitro-substituted analogs, enabling selective functionalization .

- Biological Relevance : Pyridine analogs (e.g., CAS 1820707-62-7) may exhibit improved pharmacokinetics due to altered solubility and metabolic resistance .

Biological Activity

tert-Butyl (2-amino-5-(trifluoromethyl)phenyl)carbamate is a compound with significant potential in medicinal chemistry, particularly due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: with a molecular weight of approximately 276.26 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and binding affinity to biological targets, which is crucial for its therapeutic effects.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, particularly those related to inflammation and cancer progression. The trifluoromethyl group is believed to enhance binding affinity and selectivity towards these targets .

- Receptor Interaction : It may also interact with various receptors, modulating their activity and potentially leading to therapeutic outcomes in conditions such as cancer or inflammatory diseases .

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated its effectiveness against several cancer cell lines, including:

- HepG2 (hepatocellular carcinoma)

- MCF-7 (breast adenocarcinoma)

- SH-SY5Y (neuroblastoma)

The compound was shown to induce apoptosis in these cell lines, suggesting its potential as a lead compound in cancer therapy .

Anti-inflammatory Activity

In vivo studies utilizing the carrageenan-induced rat paw edema model revealed that derivatives of tert-butyl carbamate exhibited significant anti-inflammatory effects. The percentage inhibition values ranged from 39% to 54%, indicating a robust anti-inflammatory profile compared to standard drugs like indomethacin .

Study 1: Evaluation of Anti-inflammatory Effects

A series of derivatives were synthesized from tert-butyl 2-amino phenylcarbamate and evaluated for their anti-inflammatory activity. The results indicated that compounds with specific substitutions on the phenyl ring displayed enhanced efficacy .

| Compound | Percentage Inhibition | Time Frame |

|---|---|---|

| 4a | 54.239% | 9 hours |

| 4i | 39.021% | 12 hours |

Study 2: Cytotoxicity Assessment

The cytotoxic effects were assessed using the MTT assay across various cell lines. At concentrations up to 10 µM, minimal cytotoxicity was observed, suggesting a favorable safety profile for further development .

Q & A

Q. What are the recommended synthetic routes for tert-Butyl (2-amino-5-(trifluoromethyl)phenyl)carbamate, and how can reaction yields be optimized?

The synthesis typically involves carbamate formation via reaction of the parent amine with tert-butyl chloroformate. Key steps include:

- Solvent selection : Dichloromethane (DCM) or acetonitrile are preferred for their polarity and compatibility with carbamate-forming reactions .

- Base catalysis : Triethylamine (TEA) or DMAP is used to deprotonate the amine and drive the reaction .

- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures high purity (>95%) . Yield optimization strategies include temperature control (0–25°C), inert atmosphere (N₂/Ar), and stoichiometric excess of tert-butyl chloroformate (1.2–1.5 eq) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms the presence of the tert-butyl group (δ ~1.3 ppm for 9H singlet) and trifluoromethyl (¹⁹F NMR: δ -60 to -65 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 295.69 for C₁₂H₁₃ClF₃NO₂) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. What are the stability considerations for long-term storage?

- Storage conditions : Store at 2–8°C in amber vials to prevent photodegradation. Avoid exposure to moisture, acids, or bases, which hydrolyze the carbamate group .

- Decomposition risks : Thermal degradation occurs above 150°C; monitor via TGA/DSC for stability thresholds .

Q. What safety protocols are recommended for handling this compound in the lab?

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to minimize inhalation risks .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s biological activity and lipophilicity?

The -CF₃ group enhances lipophilicity (logP ~2.8) and metabolic stability by reducing oxidative metabolism. In vitro studies show increased receptor binding affinity (e.g., IC₅₀ values <10 µM for kinase targets) due to electron-withdrawing effects, which stabilize ligand-target interactions .

Q. What methodologies are used to study its mechanism of action in pharmacological contexts?

- Kinetic assays : Measure enzyme inhibition (e.g., fluorescence-based assays) under varied substrate concentrations .

- Binding studies : Surface plasmon resonance (SPR) or ITC quantify dissociation constants (Kd) .

- Cellular assays : Apoptosis/cell viability assays (MTT, Annexin V) in cancer cell lines (e.g., HeLa, MCF-7) .

Q. How can researchers resolve contradictions in reported toxicity data?

- Dose-response studies : Conduct in vivo assays (e.g., zebrafish models) to establish LD₅₀ and NOAEL .

- Metabolite profiling : LC-MS/MS identifies toxic metabolites (e.g., free amine derivatives) .

- Cross-species validation : Compare toxicity in mammalian (e.g., rat hepatocytes) and non-mammalian systems .

Q. What strategies optimize regioselectivity in derivatization reactions?

- Protecting groups : Temporarily block the amino group with Boc or Fmoc to direct functionalization to the aryl ring .

- Catalytic systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective C–C bond formation at the 5-position .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at electron-deficient positions .

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?

Q. What advanced computational methods predict its interaction with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models ligand-receptor binding (e.g., EGFR kinase domain) .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

- QSAR models : Predict ADMET properties using descriptors like polar surface area (PSA) and H-bond donors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.